

# Foundational Research on 80-O14B Cationic Lipid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 80-O14B   |           |
| Cat. No.:            | B10862083 | Get Quote |

Disclaimer: Foundational research specifically published under the identifier "80-O14B cationic lipid" is limited in publicly accessible scientific literature. However, the available information and its context strongly suggest a close relationship or identity with the well-characterized and benchmark ionizable lipidoid, C12-200. This technical guide will, therefore, focus on the extensive foundational research available for C12-200 as a representative of this class of cationic lipids, with the understanding that it serves as a proxy for 80-O14B.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core research, experimental protocols, and mechanistic insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid delivery.

## **Core Concepts and Physicochemical Properties**

C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics, including siRNA and mRNA.[1][2] Its structure is characterized by a branched-chain architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[3][4] However, in the acidic environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated, leading to a positive charge. This charge is critical for two key functions: initial encapsulation of



negatively charged nucleic acids during LNP formulation at a low pH, and subsequent endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing it.[3][5][6] The optimal pKa for hepatic delivery of siRNAs has been found to be in the range of 6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

| Property                                  | Value                                   | Reference(s) |
|-------------------------------------------|-----------------------------------------|--------------|
| C12-200                                   |                                         |              |
| Molecular Formula                         | C70H145N5O5                             | [3]          |
| Molecular Weight                          | 1136.96 g/mol                           | [3]          |
| CAS Number                                | 1220890-25-4                            | [7]          |
| pKa (S-isomer)                            | 7.12                                    | [3][5]       |
| C12-200 LNP Formulations                  |                                         |              |
| Apparent pKa                              | 5.298 - 7.111 (varies with formulation) | [8]          |
| Optimized Apparent pKa<br>(mRNA delivery) | 6.96                                    | [9]          |

# Experimental Protocols Synthesis of C12-200

The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):



- Reactant Preparation: An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are
  prepared. The stoichiometric equivalent of the epoxide is typically one less than the total
  number of reactive amine protons to favor products with a full set of lipid tails.[10]
- Reaction: The amine and epoxide are combined in a glass vial, often without a solvent, and heated with magnetic stirring. The reaction temperature and time are optimized for the specific reactants.
- Purification: The resulting library of lipidoids is typically used without further purification for initial high-throughput screening. For lead candidates like C12-200, purification can be performed using chromatography techniques.

## Formulation of C12-200 Lipid Nanoparticles for mRNA Delivery

C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid, cholesterol, and a PEGylated lipid. These components contribute to the structural integrity, stability, and in vivo performance of the nanoparticles.[12][13] Microfluidic mixing is a common and reproducible method for LNP formulation.[14][15]

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

| Component                 | Molar Ratio (%) | Reference(s) |
|---------------------------|-----------------|--------------|
| C12-200 (Ionizable Lipid) | 35              | [2][12][14]  |
| DOPE (Phospholipid)       | 16              | [2][12][14]  |
| Cholesterol               | 46.5            | [2][12][14]  |
| C14-PEG2000 (PEG-Lipid)   | 2.5             | [2][12][14]  |

Detailed Protocol for mRNA-LNP Formulation (Microfluidic Mixing):

- Preparation of Lipid Solution (Organic Phase):
  - Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratios (e.g., 35:16:46.5:2.5).[14]



- Preparation of mRNA Solution (Aqueous Phase):
  - Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH
     3.0.[14]
- · Microfluidic Mixing:
  - Load the lipid solution and the mRNA solution into separate syringes.
  - Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate (e.g., 12 mL/min).[14]
- Purification and Buffer Exchange:
  - The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

## Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their ability to be taken up by target cells and subsequently escape from the endosome.

### Cellular Uptake

Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent micropinocytosis.[2] This is a form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]





Click to download full resolution via product page

Cellular uptake of C12-200 LNPs via micropinocytosis.

### **Endosomal Escape**

The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an interaction between the now positively charged LNP and the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HII) phase transition in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]





Click to download full resolution via product page

Mechanism of pH-dependent endosomal escape.

### In Vivo Performance and Biodistribution

Following intravenous administration, LNPs formulated with C12-200 have been shown to predominantly deliver their mRNA cargo to the liver.[12][14] To a lesser extent, delivery to the spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not always directly correlate with protein expression, with C12-200 facilitating protein expression almost entirely in the liver.[14]



Table 3: In Vivo Efficacy of C12-200 LNPs

| Parameter               | Observation                                                                                                       | Reference(s) |
|-------------------------|-------------------------------------------------------------------------------------------------------------------|--------------|
| Primary Target Organ    | Liver                                                                                                             | [12][14]     |
| Secondary Distribution  | Spleen, Lungs, Kidneys                                                                                            | [14]         |
| mRNA Delivery Efficacy  | High luciferase expression in the liver                                                                           | [12]         |
| siRNA Delivery Efficacy | High levels of Factor VII<br>knockdown in non-human<br>primates at doses as low as<br>0.03 mg/kg                  | [10]         |
| Toxicity                | Well-tolerated at effective<br>doses, with less immune<br>infiltration compared to some<br>other ionizable lipids | [12]         |

## **Interaction with Cellular Signaling Pathways**

lonizable lipid nanoparticles, including those containing lipids of the same class as C12-200, are not merely passive carriers but can actively engage with the innate immune system. This interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[3][19]

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling pathway. [20] Activation of TLR4 can lead to the downstream activation of two important transcription factors: Nuclear Factor-kappa B (NF-kB) and Interferon Regulatory Factors (IRFs). [20][21] This signaling occurs through both MyD88-dependent and TRIF-dependent pathways. [22]

Activation of NF- $\kappa$ B leads to the transcription of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[23] The activation of IRFs results in the production of type I interferons (e.g., IFN- $\beta$ ).[23]





Click to download full resolution via product page

TLR4-mediated activation of NF-kB and IRF signaling by LNPs.

#### Conclusion

The foundational research on the C12-200 cationic lipid, presented here as a proxy for **80-O14B**, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical properties, particularly its pH-responsive nature, enable the efficient encapsulation and intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action, from cellular uptake to endosomal escape and its interaction with innate immune pathways, provides a solid framework for the rational design of next-generation lipid nanoparticle delivery systems for a wide range of therapeutic applications. Further research to definitively link the



identifier **80-O14B** to C12-200 or to characterize it as a distinct entity will be valuable for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. avantiresearch.com [avantiresearch.com]
- 2. Lipids and Lipid Derivatives for RNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 7. nucleosyn.com [nucleosyn.com]
- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]







- 17. Endosomal escape: A bottleneck for LNP-mediated therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
- 20. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-kB and IRF responses through toll-like receptor 4 PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholar.usuhs.edu [scholar.usuhs.edu]
- 22. researchgate.net [researchgate.net]
- 23. From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on 80-O14B Cationic Lipid: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10862083#foundational-research-on-80-o14b-cationic-lipid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com